molecular formula C21H22N4O6S2 B2947398 N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide CAS No. 886921-82-0

N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide

Cat. No.: B2947398
CAS No.: 886921-82-0
M. Wt: 490.55
InChI Key: UCRFMNFFJOOGDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(2-(Methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a synthetic small molecule featuring a 1,3,4-oxadiazole core linked to a benzamide scaffold. The compound incorporates two sulfonyl groups: a methylsulfonyl substituent on the phenyl ring of the oxadiazole and a piperidin-1-ylsulfonyl group on the benzamide moiety. This dual sulfonyl modification is hypothesized to enhance metabolic stability and modulate interactions with biological targets such as enzymes (e.g., carbonic anhydrases, histone deacetylases) or bacterial proteins .

Properties

IUPAC Name

N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O6S2/c1-32(27,28)18-8-4-3-7-17(18)20-23-24-21(31-20)22-19(26)15-9-11-16(12-10-15)33(29,30)25-13-5-2-6-14-25/h3-4,7-12H,2,5-6,13-14H2,1H3,(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCRFMNFFJOOGDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives. This compound is characterized by its unique structural features, which include an oxadiazole ring and piperidine moiety. The biological activity of this compound is of significant interest due to its potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-4-(piperidin-1-ylsulfonyl)benzamide
  • Molecular Formula : C15H17N3O4S
  • CAS Number : 1170466-83-7

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the Oxadiazole Ring : This is achieved through cyclization reactions involving hydrazides and carboxylic acids.
  • Introduction of the Methylsulfonyl Group : This is done via electrophilic aromatic substitution to functionalize the phenyl ring.
  • Coupling with Piperidine : The final step involves coupling the oxadiazole derivative with a piperidine derivative using coupling reagents.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The mechanism may involve:

  • Enzyme Inhibition : The compound may inhibit enzymes such as acetylcholinesterase (AChE), which plays a crucial role in neurotransmitter regulation.
  • Antimicrobial Properties : The presence of the sulfonamide group suggests potential antibacterial activity against various pathogens.

Pharmacological Studies

Several studies have evaluated the biological activities associated with compounds similar to this compound:

Activity TypeResultsReference
AntibacterialSignificant activity against E. coli and S. aureus
Enzyme InhibitionEffective AChE inhibition observed
CytotoxicityIC50 values lower than standard drugs

Study 1: Antimicrobial Activity

In a study assessing various oxadiazole derivatives, this compound exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the piperidine and sulfonamide groups enhanced its efficacy.

Study 2: Enzyme Inhibition

Another study focused on enzyme inhibition demonstrated that this compound effectively inhibited AChE activity in vitro. This suggests potential applications in treating neurodegenerative diseases where AChE modulation is beneficial.

Comparison with Similar Compounds

Table 1: Substituent Variations and Molecular Properties

Compound Name Oxadiazole Substituent Benzamide Substituent Molecular Weight Key Features Reference
Target Compound 2-(Methylsulfonyl)phenyl 4-(Piperidin-1-ylsulfonyl) ~502.5 (estimated) Dual sulfonyl groups; potential for enhanced target affinity and stability
N-(2-Aminophenyl)-4-((5-(naphthalen-1-ylmethyl)-1,3,4-oxadiazol-2-yl)-methyl)benzamide Naphthalen-1-ylmethyl 4-Methyl ~447.5 Bulky naphthalene group; potent HDAC inhibitor (IC₅₀ < 1 µM)
N-([4-(5-(Ethylthio)-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl)benzamide Ethylthio 4-Sulfonyl ~397.4 Thioether linkage; hCA II inhibitor (docking score: −9.2 kcal/mol)
4-Methoxy-N-(4-{5-[(4-methylphenyl)amino]-1,3,4-oxadiazol-2-yl}phenyl)benzamide 4-Methylphenylamino 4-Methoxy ~430.4 Electron-donating methoxy group; bacteriostatic against E. coli
4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)-N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide 4-(Methylthio)phenyl 4-(3,5-Dimethylpiperidinyl)sulfonyl ~486.6 Sterically hindered piperidine; improved solubility vs. target compound

Key Observations:

Sulfonyl vs. Thioether Groups : The target compound’s methylsulfonyl group (electron-withdrawing) contrasts with ethylthio (electron-donating) in ’s analog. Sulfonyl groups generally improve metabolic stability but may reduce membrane permeability compared to thioethers .

Aromatic vs. Aliphatic Substituents : The naphthalene group in ’s compound enhances HDAC inhibition by promoting hydrophobic interactions, whereas the target compound’s methylsulfonylphenyl group may favor polar interactions .

Enzyme Inhibition

  • HDAC Inhibition: ’s naphthalene-containing analog exhibits potent HDAC inhibition (nanomolar IC₅₀), attributed to its planar aromatic system. The target compound’s sulfonyl groups may shift selectivity toward isoforms like HDAC6 due to altered zinc-binding domain interactions .
  • Carbonic Anhydrase (hCA) Inhibition: The ethylthio analog () shows strong hCA II binding via hydrophobic interactions with Val121 and His94.

Antimicrobial Activity

  • Antibacterial Agents: Trifluoromethoxy-substituted benzamides () demonstrate efficacy against Neisseria gonorrhoeae (MIC: 2–8 µg/mL). The target compound’s methylsulfonyl group may enhance Gram-negative penetration compared to bulkier substituents .

Physicochemical Properties

  • Solubility: Piperidine-containing analogs (e.g., ) exhibit improved aqueous solubility compared to non-cyclic sulfonamides due to amine protonation at physiological pH. The target compound’s unsubstituted piperidine may further enhance solubility .
  • LogP : The target compound’s LogP is estimated to be ~2.5 (lower than naphthalene-containing analogs in but higher than ethylthio derivatives in ), balancing permeability and solubility.

Q & A

Q. What are the typical synthetic routes for synthesizing N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide?

  • Methodological Answer : The synthesis involves multi-step reactions, starting with the preparation of the 1,3,4-oxadiazole core. A common approach includes:

Cyclization : Reacting a carboxylic acid derivative (e.g., hydrazide) with a sulfonyl chloride under reflux conditions in a polar aprotic solvent (e.g., acetonitrile) to form the oxadiazole ring .

Sulfonylation : Introducing the piperidin-1-ylsulfonyl group via nucleophilic substitution using 4-(piperidin-1-ylsulfonyl)benzoyl chloride in the presence of a base (e.g., K₂CO₃) .

Purification : Monitoring reaction progress via TLC, followed by precipitation in ice-cold water, filtration, and recrystallization from methanol or DMSO/water mixtures .

Q. How is spectroscopic characterization performed for this compound?

  • Methodological Answer :
  • NMR : ¹H and ¹³C NMR confirm the presence of the methylsulfonyl group (δ ~3.2 ppm for S-CH₃), oxadiazole protons (δ ~8.5–9.0 ppm), and piperidinyl sulfonamide signals (δ ~1.5–3.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS verifies the molecular ion peak (e.g., m/z 504.12 [M+H]⁺) .
  • IR : Peaks at ~1350–1150 cm⁻¹ confirm sulfonamide (S=O) and oxadiazole (C=N) groups .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :
  • Use PPE (gloves, lab coat, goggles) due to potential irritancy.
  • Avoid ignition sources (P210) and ensure proper ventilation (P201, P202) .
  • Store in a cool, dry place away from reactive agents.

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize the synthesis of this compound?

  • Methodological Answer :
  • Factors : Vary temperature, solvent polarity, and reagent stoichiometry.
  • Response Variables : Yield, purity, and reaction time.
  • Statistical Tools : Use fractional factorial designs (e.g., Taguchi methods) to identify critical parameters. For example, highlights that optimizing POCl₃ concentration and reflux time reduces side-product formation in oxadiazole synthesis .

Q. What computational methods predict the compound’s mechanism of action in biological systems?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding interactions with target proteins (e.g., enzymes like acetylcholinesterase). demonstrated that piperazinyl-sulfonamide derivatives exhibit strong binding to active sites via hydrogen bonding and π-π stacking .
  • MD Simulations : Perform 100-ns simulations in GROMACS to assess stability of ligand-protein complexes .

Q. How can structure-activity relationship (SAR) studies improve bioactivity?

  • Methodological Answer :
  • Substituent Variation : Replace the methylsulfonyl group with ethylsulfonyl or trifluoromethyl groups to enhance lipophilicity ().
  • Bioassay Testing : Compare antimicrobial activity (e.g., MIC against S. aureus) and antitumor efficacy (e.g., IC₅₀ in MCF-7 cells) across derivatives .

Q. How to resolve contradictions in bioactivity data across studies?

  • Methodological Answer :
  • Assay Standardization : Ensure consistent protocols (e.g., CLSI guidelines for antimicrobial tests) .
  • Control Experiments : Test compound stability under assay conditions (e.g., pH, temperature). notes that methylsulfanyl derivatives may oxidize, altering activity .

Q. What strategies improve metabolic stability for in vivo applications?

  • Methodological Answer :
  • In Vitro Assays : Use liver microsomes to identify metabolic hotspots (e.g., oxidation of the oxadiazole ring) .
  • Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) or replace labile bonds with bioisosteres .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.